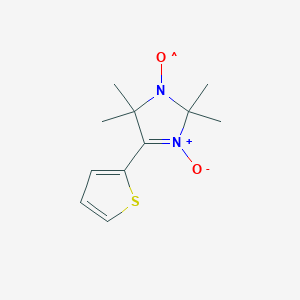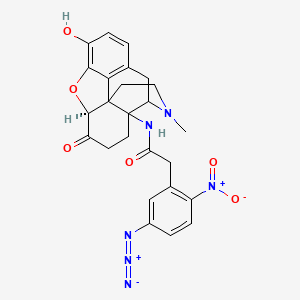
Phenallymal
Vue d'ensemble
Description
Le phénallymal, également connu sous le nom d'acide 5-allyl-5-phénylbarbiturique, est un dérivé barbiturique aux propriétés sédatives et hypnotiques. Il est chimiquement classé comme un dérivé de l'acide barbiturique et a été utilisé dans le passé pour ses effets dépresseurs du système nerveux central. Le composé est connu pour sa structure cristalline et son goût amer .
Méthodes De Préparation
Le phénallymal peut être synthétisé en utilisant des méthodes similaires à celles utilisées pour le phénobarbitalLa réaction nécessite généralement des conditions acides ou basiques et des températures élevées pour faciliter la formation du cycle barbiturique .
Analyse Des Réactions Chimiques
Le phénallymal subit diverses réactions chimiques, notamment :
Oxydation : Le phénallymal peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le phénallymal en ses formes réduites, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : Le composé peut subir des réactions de substitution, en particulier aux positions allyle et phényle, conduisant à la formation de divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants forts comme le permanganate de potassium pour l'oxydation, des réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des agents halogénants pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Le phénallymal a été étudié pour ses applications dans divers domaines :
Chimie : En tant que dérivé barbiturique, le phénallymal sert de composé modèle pour étudier les propriétés chimiques et les réactions des barbituriques.
Biologie : La recherche a exploré les effets du phénallymal sur les systèmes biologiques, en particulier ses interactions avec les récepteurs neurotransmetteurs et son impact sur l'activité neuronale.
Médecine : Historiquement, le phénallymal était utilisé comme sédatif et hypnotique. Ses effets pharmacologiques ont été étudiés pour comprendre ses applications thérapeutiques potentielles et ses effets secondaires.
5. Mécanisme d'action
Le phénallymal exerce ses effets principalement par son interaction avec les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. En augmentant les effets inhibiteurs du GABA, le phénallymal induit la sédation et l'hypnose. Le composé se lie au complexe récepteur du GABA, augmentant la durée d'ouverture du canal des ions chlorure et conduisant à une hyperpolarisation des membranes neuronales. Cette action réduit l'excitabilité neuronale et produit un effet calmant .
Applications De Recherche Scientifique
Phenallymal has been studied for its applications in various fields:
Chemistry: As a barbiturate derivative, this compound serves as a model compound for studying the chemical properties and reactions of barbiturates.
Biology: Research has explored the effects of this compound on biological systems, particularly its interactions with neurotransmitter receptors and its impact on neural activity.
Medicine: Historically, this compound was used as a sedative and hypnotic agent. Its pharmacological effects have been studied to understand its potential therapeutic applications and side effects.
Mécanisme D'action
Phenallymal exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound induces sedation and hypnosis. The compound binds to the GABA receptor complex, increasing the duration of chloride ion channel opening and leading to hyperpolarization of neuronal membranes. This action reduces neuronal excitability and produces a calming effect .
Comparaison Avec Des Composés Similaires
Le phénallymal est similaire à d'autres barbituriques tels que le phénobarbital et le pentobarbital. Il est unique dans sa structure chimique spécifique, qui comprend à la fois des groupes phényle et allyle. Cette différence structurale peut influencer ses propriétés pharmacocinétiques et pharmacodynamiques.
Composés similaires
Phénobarbital : Un autre barbiturique aux propriétés sédatives et anticonvulsivantes.
Pentobarbital : Connu pour son utilisation comme sédatif et anesthésique.
Sécobarbital : Utilisé pour ses effets sédatifs à action courte.
La combinaison unique de groupes phényle et allyle du phénallymal le distingue de ces composés, affectant potentiellement sa puissance, sa durée d'action et son profil d'effets secondaires .
Propriétés
IUPAC Name |
5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGZSBYKGQJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150919 | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-43-5 | |
| Record name | Alphenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenallymal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENALLYMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7L08Q9JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1218916.png)
![(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione](/img/structure/B1218917.png)


![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)




![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)
